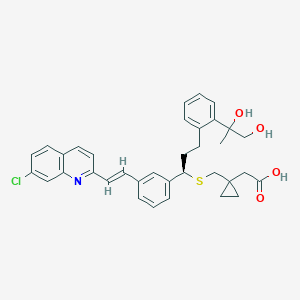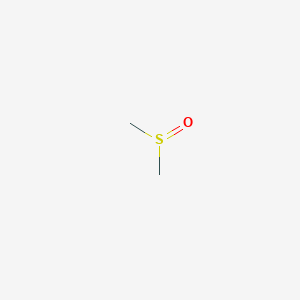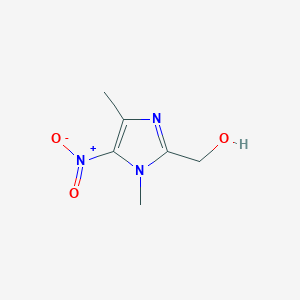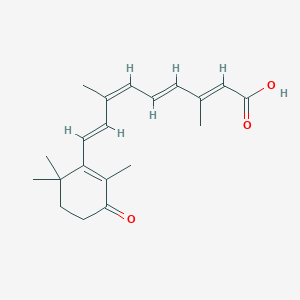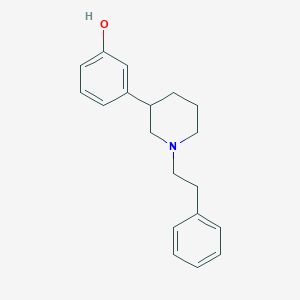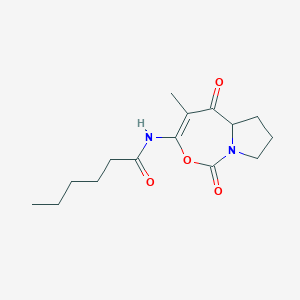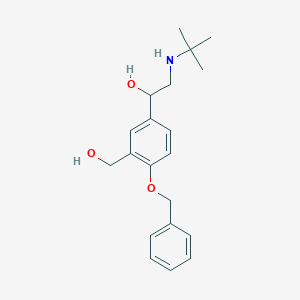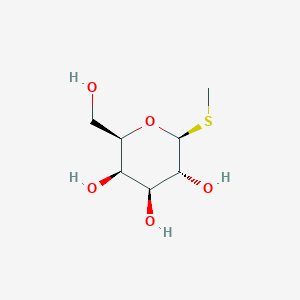![molecular formula C12H11NO4S B021515 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 105456-60-8](/img/structure/B21515.png)
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-, also known as sulfoxaflor, is a chemical compound used as an insecticide. It was developed by Dow AgroSciences and is currently marketed under the trade name Transform. Sulfoxaflor is a member of the sulfoximine chemical class and is used to control a wide range of pests in a variety of crops.
Mecanismo De Acción
Sulfoxaflor acts as a selective agonist of the insect nicotinic acetylcholine receptors, specifically the alpha4beta2 subtype. The binding of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- to these receptors leads to the activation of ion channels, resulting in the depolarization of the nerve cell membrane. This depolarization leads to the release of neurotransmitters, which in turn leads to muscle contraction and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have low toxicity to mammals and birds. It has a low potential for bioaccumulation and is rapidly metabolized and excreted from the body. Sulfoxaflor has also been shown to have a low impact on non-target organisms such as bees and other beneficial insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor offers several advantages for lab experiments. It has a high potency against a wide range of pests, making it an effective tool for studying insect physiology and behavior. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- also has some limitations. It is expensive compared to other insecticides and may not be suitable for use in large-scale field trials.
Direcciones Futuras
There are several future directions for research on 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. One area of interest is the development of new formulations and delivery methods to improve its effectiveness and reduce its impact on non-target organisms. Another area of interest is the study of the long-term effects of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- on insect populations and the environment. Finally, there is a need for further research on the mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- and its potential for use in pest management strategies.
Métodos De Síntesis
Sulfoxaflor can be synthesized using a multistep process starting with 4-nitrophenylsulfone and 4-aminophenylsulfone. The first step involves the reduction of 4-nitrophenylsulfone to 4-aminophenylsulfone using sodium dithionite. The second step involves the reaction of 4-nitrophenylsulfone with 4-aminophenylsulfone to form 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. The reaction is catalyzed by palladium on carbon and uses hydrogen gas as a reducing agent.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests including aphids, whiteflies, thrips, and leafhoppers. Sulfoxaflor works by targeting the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to these receptors and disrupts the transmission of nerve impulses, leading to paralysis and death of the insect.
Propiedades
Número CAS |
105456-60-8 |
|---|---|
Fórmula molecular |
C12H11NO4S |
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)sulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2 |
Clave InChI |
NQQLJFOGMTTYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




